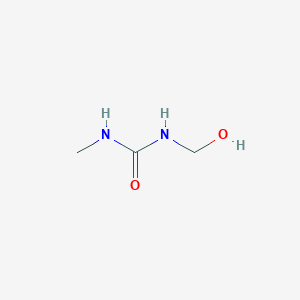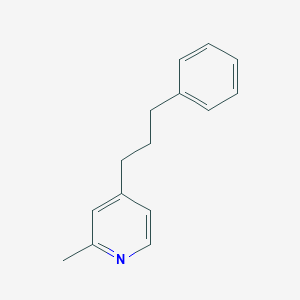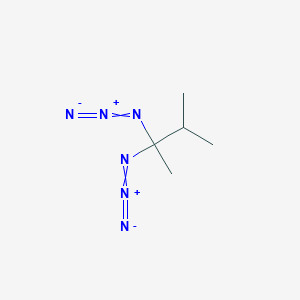
N-(Hydroxymethyl)-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hydroxymethyl)-N’-methylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxymethyl group attached to one nitrogen atom and a methyl group attached to the other nitrogen atom in the urea molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)-N’-methylurea can be synthesized through the reaction of formaldehyde with N-methylurea. The reaction typically occurs under mild conditions, with formaldehyde acting as the hydroxymethylating agent. The process involves the formation of a hydroxymethyl group on the nitrogen atom of N-methylurea.
Industrial Production Methods: In industrial settings, the production of N-(Hydroxymethyl)-N’-methylurea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Hydroxymethyl)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to form N-methylurea.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formyl-N-methylurea or carboxyl-N-methylurea.
Reduction: N-methylurea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Hydroxymethyl)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving urea derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-(Hydroxymethyl)urea: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylurea: Lacks the hydroxymethyl group.
N-(Hydroxymethyl)glycoluril: Contains multiple hydroxymethyl groups and a glycoluril core.
Uniqueness: N-(Hydroxymethyl)-N’-methylurea is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct reactivity and stability compared to other urea derivatives. This dual functionality allows for a broader range of chemical modifications and applications.
Propriétés
| 90228-53-8 | |
Formule moléculaire |
C3H8N2O2 |
Poids moléculaire |
104.11 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-3-methylurea |
InChI |
InChI=1S/C3H8N2O2/c1-4-3(7)5-2-6/h6H,2H2,1H3,(H2,4,5,7) |
Clé InChI |
UXGBPZGIVXGUFA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)



